Clemizole sulfate
Overview
Description
Preparation Methods
The synthesis of DCC-2618 involves a series of chemical reactions designed to produce a compound that can effectively inhibit KIT and PDGFRA kinases. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in publicly available literature. it is known that the compound is produced through a series of steps that ensure its potency and stability .
Chemical Reactions Analysis
DCC-2618 undergoes various chemical reactions, primarily focusing on its interaction with mutant KIT and PDGFRA kinases. The compound is designed to inhibit these kinases by binding to their activation loops, thereby preventing their activation and subsequent signaling pathways . This inhibition leads to the suppression of tumor growth and proliferation. Common reagents used in these reactions include various kinase inhibitors and other chemical agents that enhance the compound’s efficacy .
Scientific Research Applications
DCC-2618 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study kinase inhibition and its effects on cellular signaling pathways. In biology, it is used to investigate the role of KIT and PDGFRA kinases in cell proliferation and survival. In medicine, DCC-2618 is being studied for its potential to treat various cancers, including GISTs and other tumors with KIT and PDGFRA mutations . The compound is also being explored for its potential use in combination therapies to enhance its efficacy and overcome drug resistance .
Mechanism of Action
DCC-2618 exerts its effects by binding to the activation loops of KIT and PDGFRA kinases, thereby locking them in an inactive conformation . This binding prevents the kinases from interacting with their substrates and activating downstream signaling pathways. As a result, the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells . The molecular targets of DCC-2618 include various mutant forms of KIT and PDGFRA kinases, which are often implicated in drug-resistant cancers .
Comparison with Similar Compounds
DCC-2618 is unique in its ability to inhibit a broad spectrum of mutant KIT and PDGFRA kinases, including both primary and drug-resistant mutations . Similar compounds include imatinib, sunitinib, and regorafenib, which are also used to target KIT and PDGFRA kinases . these compounds often face challenges related to drug resistance and limited efficacy against certain mutations. DCC-2618 addresses these challenges by providing a more comprehensive inhibition of these kinases, making it a valuable addition to the arsenal of kinase inhibitors .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3.H2O4S/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;1-5(2,3)4/h1-2,5-10H,3-4,11-14H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZENSCAUEVAXIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169141 | |
Record name | Clemizole sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17162-20-8 | |
Record name | 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17162-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clemizole sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017162208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clemizole sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.455 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLEMIZOLE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AA1G805H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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